molecular formula C12H20N2O2S B13880472 3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B13880472
M. Wt: 256.37 g/mol
InChI Key: HTBDLWNDDDGOSC-UHFFFAOYSA-N
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Description

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a benzenesulfonamide core with an aminoethyl group and two diethyl groups attached, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of benzenesulfonyl chloride with N,N-diethylethylenediamine under basic conditions. The reaction typically proceeds as follows:

    Reactants: Benzenesulfonyl chloride, N,N-diethylethylenediamine.

    Conditions: Basic medium, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The benzenesulfonyl chloride is added dropwise to a solution of N,N-diethylethylenediamine in an appropriate solvent (e.g., dichloromethane) under stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of sulfinamides or thiols.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death. The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar core structure but lacking the aminoethyl and diethyl groups.

    Sulfamethoxazole: Another sulfonamide antibiotic with a different substitution pattern on the benzene ring.

Uniqueness

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other sulfonamides. The presence of the aminoethyl group and diethyl groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

3-(1-aminoethyl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-7-11(9-12)10(3)13/h6-10H,4-5,13H2,1-3H3

InChI Key

HTBDLWNDDDGOSC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(C)N

Origin of Product

United States

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